

tert-Butyl 3-aminoindoline-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-aminoindoline-1-carboxylate*

Cat. No.: B592243

[Get Quote](#)

Technical Guide: tert-Butyl 3-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **tert-butyl 3-aminoindoline-1-carboxylate**. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.

Chemical Properties and Data

This section summarizes the known physical and chemical properties of **tert-butyl 3-aminoindoline-1-carboxylate**. The data presented is a combination of experimentally reported values and computationally predicted data.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	234.29 g/mol	[1]
Boiling Point	320.1 ± 41.0 °C at 760 mmHg	
Physical Form	Solid or Semi-solid or liquid	
Storage Temperature	2-8°C, under inert atmosphere, protected from light	
Purity	Typically >97%	

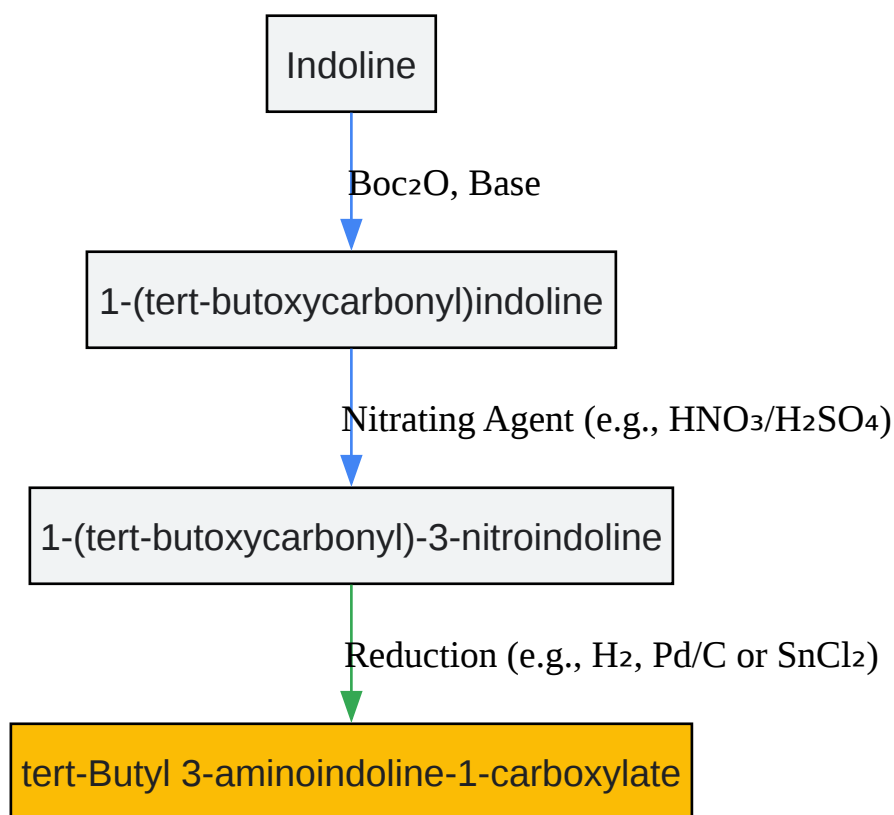
Computed Properties (from PubChem)

Property	Value
XLogP3	1.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	234.136827821
Topological Polar Surface Area	41.5 Å ²

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **tert-butyl 3-aminoindoline-1-carboxylate** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the reduction of a corresponding nitro- or azido-substituted indoline precursor that is already protected with a tert-butoxycarbonyl (Boc) group.

Conceptual Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Conceptual synthesis of **tert-butyl 3-aminoindoline-1-carboxylate**.

Reactivity

The chemical reactivity of **tert-butyl 3-aminoindoline-1-carboxylate** is characterized by the presence of a nucleophilic amino group and the Boc-protected indoline nitrogen. The amino group can participate in various reactions such as acylation, alkylation, and reductive amination.

A patent for covalent EGFR inhibitors describes a reaction where **tert-butyl 3-aminoindoline-1-carboxylate** is used as a nucleophile in a reductive amination reaction.^[2]

Experimental Protocol: Example of Reactivity (Reductive Amination)

The following protocol is adapted from a patent and illustrates the use of **tert-butyl 3-aminoindoline-1-carboxylate** in a reductive amination reaction.^[2]

Materials:

- 4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde
- **tert-butyl 3-aminoindoline-1-carboxylate**
- Methanol (MeOH)
- Diisopropylethylamine (DIEA)
- Acetic Acid (AcOH)
- Sodium cyanoborohydride (NaBH_3CN)
- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate

Procedure:

- To a solution of 4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) in methanol, add DIEA (2.5 eq), **tert-butyl 3-aminoindoline-1-carboxylate** (1.1 eq), AcOH (6.0 eq), and NaBH_3CN (6.0 eq).^[2]
- Stir the mixture at 25°C for 12 hours.^[2]
- Monitor the reaction by LCMS to confirm the formation of the desired product.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.^[2]
- Dilute the residue with a saturated solution of NaHCO_3 and extract with ethyl acetate.^[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Characterization

Detailed, experimentally verified spectra for **tert-butyl 3-aminoindoline-1-carboxylate** are not widely published. This section provides an analysis of the expected spectroscopic features

based on the compound's structure.

3.1. ^1H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indoline ring, the protons on the five-membered ring, and the protons of the tert-butyl group.

- Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.
- Indoline Ring Protons (C2 and C3): Signals in the range of δ 3.0-4.5 ppm. The proton at C3 will be a multiplet due to coupling with the C2 protons and the amino protons.
- Amino Protons: A broad singlet that may be exchangeable with D_2O .
- tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

3.2. ^{13}C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show signals for the aromatic carbons, the indoline ring carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

- Aromatic Carbons: Signals in the range of δ 110-150 ppm.
- Indoline Ring Carbons (C2 and C3): Signals in the range of δ 25-60 ppm.
- Carbonyl Carbon (Boc): A signal around δ 155 ppm.
- Quaternary Carbon (Boc): A signal around δ 80 ppm.
- Methyl Carbons (Boc): A signal around δ 28 ppm.

3.3. IR Spectroscopy (Expected)

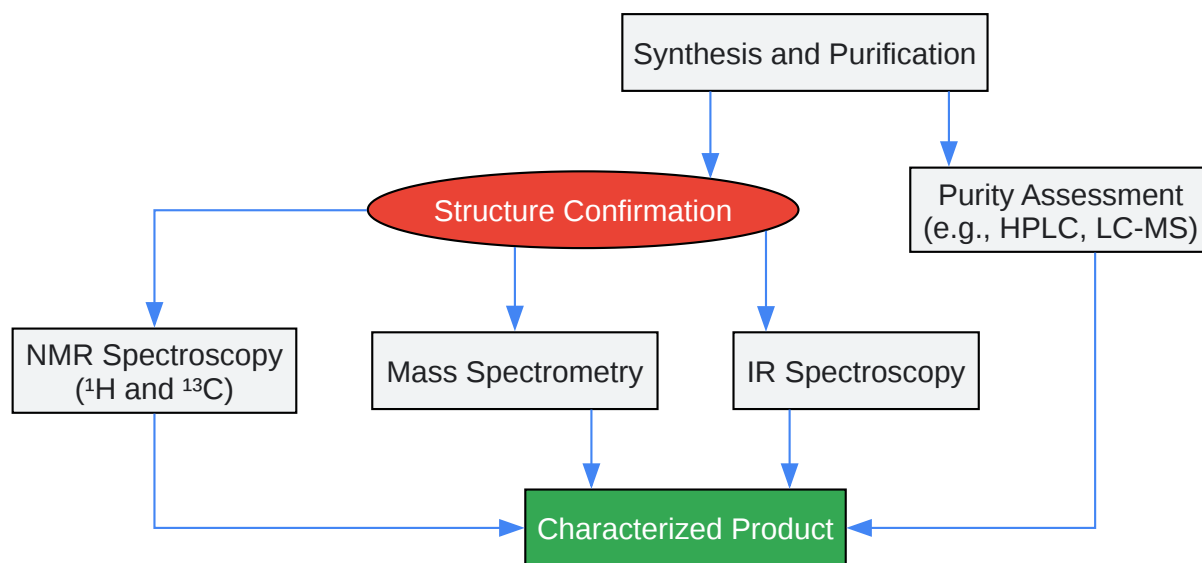
The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

- N-H Stretching: A primary amine will show two bands in the region of 3300-3500 cm^{-1} .
- C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm^{-1} .
- C=O Stretching (Carbonyl of Boc group): A strong absorption band around 1680-1700 cm^{-1} .
- N-H Bending: A band in the region of 1590-1650 cm^{-1} .
- C-N Stretching: Bands in the region of 1000-1350 cm^{-1} .

3.4. Mass Spectrometry (Expected)

The mass spectrum is expected to show the molecular ion peak $[\text{M}]^+$. Common fragmentation patterns would involve the loss of the tert-butyl group ($[\text{M}-57]^+$) and the loss of the entire Boc group.

Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **tert-butyl 3-aminoindoline-1-carboxylate**.

Safety Information

Based on available safety data sheets, **tert-butyl 3-aminoindoline-1-carboxylate** should be handled with care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a summary of the available information on **tert-butyl 3-aminoindoline-1-carboxylate**. For further details, researchers are encouraged to consult the cited references and perform their own analytical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C₁₃H₁₉ClN₂O₂ | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2023069959A1 - Covalent egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [tert-Butyl 3-aminoindoline-1-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592243#tert-butyl-3-aminoindoline-1-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com